mPEG45-diol

説明

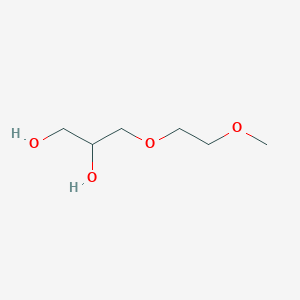

Structure

3D Structure

特性

CAS番号 |

122202-39-5 |

|---|---|

分子式 |

C6H14O4 |

分子量 |

150.17 g/mol |

IUPAC名 |

3-(2-methoxyethoxy)propane-1,2-diol |

InChI |

InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3 |

InChIキー |

MTVRYEOLUOHZHC-UHFFFAOYSA-N |

正規SMILES |

COCCOCC(CO)O |

関連するCAS |

122202-39-5 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of mPEG45-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2000 g/mol , commonly referred to as mPEG45-diol in certain contexts. This polymer is a critical component in various biomedical applications, most notably as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Quantitative data for this compound and a closely related polyethylene glycol (PEG 2000) are summarized below. Due to the limited availability of specific data for this compound, properties of PEG 2000 are provided as a reference, given its similar molecular weight.

| Property | Value (this compound) | Value (PEG 2000 - Reference) | Source |

| Average Molecular Weight | 2088.49 g/mol | ~2000 g/mol | [Vendor Data] |

| CAS Number | 122202-39-5 | 25322-68-3 | [Vendor Data] |

| Appearance | Not specified; likely a white waxy powder or flakes | White waxy powder or flakes | [1][2] |

| Melting Point | Not specified | 50-57.5 °C | [3][4] |

| Density | Not specified | ~1.21 g/cm³ (at 20 °C) | [1][3] |

| Purity | ≥ 97.5% | Not applicable | [Vendor Data] |

| Solubility | Soluble in DMSO (10 mM) | Soluble in water, methanol, benzene, dichloromethane. Insoluble in diethyl ether and hexane. | [Vendor Data, 4] |

| Storage Conditions (Powder) | -20°C for 3 years; 4°C for 2 years | Room temperature | [Vendor Data] |

Experimental Protocols for Characterization

The quality and characterization of mPEG-diols are paramount for their application in drug development. The following are key experimental protocols used to determine the physicochemical properties and purity of these polymers.

Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.

-

Columns: A set of GPC/SEC columns suitable for the separation of polymers in the desired molecular weight range (e.g., polystyrene-divinylbenzene based columns).

-

Mobile Phase: A suitable solvent in which the polymer is soluble and that is compatible with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer.

-

Calibration: The system is calibrated using a series of narrow molecular weight PEG standards.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.22 µm syringe filter.

-

Analysis: The sample is injected into the GPC/SEC system. The elution profile is recorded, and the molecular weight distribution is calculated based on the calibration curve.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the mPEG-diol and to identify and quantify impurities.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the polymer is soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O)).

-

Analysis:

-

¹H NMR: Provides information on the proton environment. The characteristic peaks of the ethylene glycol repeating units (-O-CH₂-CH₂-O-) appear around 3.6 ppm. The methoxy end-group (-OCH₃) will have a distinct signal, as will the protons adjacent to the terminal hydroxyl groups. Integration of these signals can be used to estimate the degree of polymerization and confirm the end-group functionality.

-

¹³C NMR: Provides information on the carbon backbone and can be used to confirm the structure and identify any carbon-containing impurities.

-

Diol Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of PEG-diol impurity in the mPEG-diol product. The presence of diol impurities can lead to undesired cross-linking in subsequent reactions.

Methodology:

-

Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically used.

-

Principle: The separation is based on the difference in polarity between the monofunctional mPEG-diol and the difunctional PEG-diol. The diol, having two hydroxyl end-groups, is more polar and will typically have a different retention time than the mPEG-diol.

-

Quantification: The percentage of diol impurity can be determined by comparing the peak area of the diol to the total peak area of all PEG species.

Mass Verification by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To confirm the molecular weight distribution and the mass of the individual polymer chains.

Methodology:

-

Matrix: A suitable matrix (e.g., 2,5-dihydroxybenzoic acid) is chosen to co-crystallize with the polymer.

-

Sample Preparation: The this compound sample is mixed with the matrix solution and spotted onto a MALDI target plate.

-

Analysis: The sample is irradiated with a laser, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of each polymer chain in the distribution.

Application in PROTAC Development: An Experimental Workflow

This compound is frequently used as a linker to connect a protein of interest (POI) binder and an E3 ligase binder in a PROTAC molecule. The length and flexibility of the PEG linker are critical for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an mPEG-diol linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using an mPEG-diol linker.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC is introduced into a cellular system to induce the degradation of the target protein. The mechanism of action is depicted in the following signaling pathway diagram.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Guide: mPEG45-diol - Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-diol with an average of 45 repeating ethylene glycol units (mPEG45-diol). It covers the chemical structure, a detailed synthesis protocol based on established methods, and expected characterization data.

Chemical Structure

This compound is a heterobifunctional polymer belonging to the polyethylene glycol (PEG) family. Its structure consists of a methoxy group (-OCH₃) at one terminus, a hydrophilic polyether backbone of approximately 45 ethylene glycol units, and a vicinal diol (–CH(OH)CH₂OH) at the other terminus. The general structure can be represented as:

CH₃O–(CH₂CH₂O)ₙ–CH₂CH(OH)CH₂OH, where n ≈ 45

The presence of the methoxy group on one end makes it an "mPEG," preventing crosslinking reactions that can occur with traditional diol-terminated PEGs. The terminal diol functionality provides a site for further chemical modification and conjugation, making this compound a valuable building block in the development of targeted drug delivery systems, bioconjugates, and hydrogels.

Synthesis of this compound

The primary method for synthesizing this compound is the anionic ring-opening polymerization of ethylene oxide. This process involves three key stages: initiation, propagation, and termination.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a representative synthesis of this compound via anionic ring-opening polymerization.

Materials:

-

Methoxyethanol (initiator)

-

Ethylene oxide (monomer)

-

Glycidol (terminating agent)

-

Potassium tert-butoxide (KOtBu) or other strong base (catalyst)

-

Anhydrous Toluene (solvent)

-

Methanol

-

Diethyl ether

-

Dilute aqueous acid (e.g., HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Initiator Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, dissolve methoxyethanol in anhydrous toluene. Add a catalytic amount of a strong base, such as potassium tert-butoxide, to deprotonate the hydroxyl group of methoxyethanol, forming the potassium methoxyethoxide initiator.

-

Polymerization (Propagation): Cool the reaction mixture in an ice bath. Carefully introduce a stoichiometric amount of ethylene oxide (approximately 45 equivalents relative to the initiator) into the flask. The reaction is exothermic and should be controlled by maintaining the temperature. Allow the reaction to proceed with stirring under an inert atmosphere. The polymerization time will depend on the reaction scale and temperature, but it is typically several hours to overnight.

-

Termination: Once the desired chain length is achieved, terminate the living polymer chain by adding a slight excess of glycidol to the reaction mixture. This reaction caps the polymer chain with a glycidyl ether group.

-

Hydrolysis: After the termination reaction is complete, quench the reaction by adding methanol. Acidify the mixture with dilute aqueous acid to hydrolyze the epoxide ring of the terminal glycidyl ether, forming the diol.

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in water and extract with an organic solvent like dichloromethane to remove non-polar impurities.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the solution and precipitate the final product by adding it to cold diethyl ether.

-

Collect the precipitate by filtration and dry it under vacuum to yield this compound as a white, waxy solid.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of mPEG derivatives. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Yield | 85-95% | [1][2] |

| Purity | >95% (after purification) | [3] |

| Polydispersity Index (PDI) | 1.05 - 1.15 |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for confirming the structure of this compound.

Expected Chemical Shifts (in CDCl₃):

-

δ 3.38 ppm (singlet, 3H): Protons of the terminal methoxy group (–OCH₃ ).

-

δ 3.64 ppm (large multiplet): Protons of the ethylene glycol repeating units (–OCH₂CH₂ O–).

-

δ 3.4-3.8 ppm (multiplets): Protons of the terminal diol moiety (–CH₂(OH)CH(OH) –). The specific shifts can vary depending on the solvent and concentration.

By comparing the integration of the methoxy protons to the protons of the ethylene glycol backbone, the degree of polymerization (and thus the molecular weight) can be estimated. The presence of signals corresponding to the terminal diol confirms the successful termination and hydrolysis steps.

References

synthesis and characterization of mPEG45-diol

An In-Depth Technical Guide on the Synthesis and Characterization of mPEG45-diol

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy polyethylene glycol diol with approximately 45 repeating ethylene glycol units (this compound). This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry. It details generalized experimental protocols, data presentation in tabular format, and visual workflows to elucidate the core processes.

Introduction to this compound

Methoxy polyethylene glycol diol (this compound) is a hydrophilic polymer belonging to the polyethylene glycol (PEG) family. It possesses a methoxy group at one terminus and a diol at the other, making it a valuable heterobifunctional linker. Its properties, such as biocompatibility and solubility in aqueous and organic media, make it a crucial component in various biomedical applications. Notably, this compound is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[1] The precise length of the PEG chain is critical for optimizing the pharmacological properties of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound with a defined number of repeating units and low polydispersity requires a controlled polymerization process. Anionic ring-opening polymerization of ethylene oxide is a common and effective method.[2]

Generalized Experimental Protocol

Materials:

-

Methoxy polyethylene glycol (mPEG-OH) with a small number of repeating units (e.g., mPEG6-OH) to act as the initiator.

-

Ethylene oxide (EO)

-

Anhydrous Toluene

-

Potassium naphthalenide solution in THF

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

Initiator Activation: In a flame-dried, argon-purged reactor, dissolve the mPEG-OH initiator in anhydrous toluene. Cool the solution in an ice bath and add potassium naphthalenide solution dropwise until a faint green color persists, indicating the formation of the alkoxide initiator.

-

Polymerization: Add the required amount of ethylene oxide to the activated initiator solution. The amount of EO will determine the final chain length. The reaction is typically allowed to proceed at a controlled temperature (e.g., 40-60 °C) for several hours to days. The progress of the polymerization can be monitored by analyzing aliquots using Gel Permeation Chromatography (GPC).

-

Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a slight excess of dilute hydrochloric acid. This step protonates the alkoxide chain end, and the presence of water will lead to the formation of the diol terminus.[2]

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base.

-

Extract the polymer into dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the crude this compound by adding the concentrated solution to cold diethyl ether.

-

Further purification can be achieved by dialysis or column chromatography to remove shorter chain impurities and achieve a narrow molecular weight distribution.[3]

-

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the chemical structure, molecular weight, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Caption: The workflow for the characterization of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound and to determine the average number of ethylene glycol repeating units.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | broad singlet | ~180 H | Methylene protons of the EG repeating units (-O-CH₂ -CH₂ -O-) |

| ~3.55 | triplet | 2 H | Methylene protons adjacent to the diol (-CH₂ -CH(OH)CH₂OH) |

| ~3.38 | singlet | 3 H | Methoxy protons (CH₃ -O-) |

| ~2.5-3.0 | broad singlet | 2 H | Hydroxyl protons (-OH ) |

Note: The integration values are representative for a PEG with approximately 45 repeating units.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution (MWD) and polydispersity index (PDI) of the polymer.[4][5]

Experimental Protocol:

-

Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), often containing a salt like LiBr to prevent aggregation.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the molecular weight range of the polymer.

-

Calibration: The system should be calibrated with narrow molecular weight PEG or polystyrene standards.

Data Presentation:

| Parameter | Value | Description |

| Mn ( g/mol ) | ~2000 | Number-average molecular weight |

| Mw ( g/mol ) | ~2100 | Weight-average molecular weight |

| PDI (Mw/Mn) | ≤ 1.10 | Polydispersity Index, indicating the breadth of the molecular weight distribution |

| Elution Time (min) | Varies | Dependent on the column set and flow rate |

MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a highly accurate measurement of the molecular mass of the polymer, allowing for the confirmation of the repeating unit mass and the identification of end groups.[5][6]

Experimental Protocol:

-

Matrix: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen.

-

Sample Preparation: A solution of the polymer and a solution of the matrix are mixed. A small droplet of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the polymer and matrix.

-

Acquisition: The mass spectrum is acquired in positive ion mode, often with the addition of a cationizing agent like sodium iodide to promote the formation of [M+Na]⁺ ions.

Data Presentation:

| Parameter | Value | Description |

| Major Peak Series (m/z) | [CH₃-(OCH₂CH₂)n-OCH(CH₂OH)₂ + Na]⁺ | Corresponds to the sodium adduct of the this compound chains. |

| Mass of Repeating Unit | 44.03 Da | The mass difference between adjacent peaks in the main distribution, corresponding to one ethylene glycol unit (-OCH₂CH₂-). |

| Observed Mn ( g/mol ) | ~2050 | Calculated from the mass spectrum, should be in good agreement with GPC and NMR data. |

Conclusion

The require precise control over the polymerization reaction and a multi-faceted analytical approach to ensure the final product meets the required specifications for its intended applications, particularly in the pharmaceutical field. The combination of NMR, GPC, and MALDI-TOF MS provides a comprehensive understanding of the polymer's structure, molecular weight, and purity, which are critical parameters for its use in drug delivery and the development of novel therapeutics like PROTACs.

References

- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. Establishing MALDI-TOF as Versatile Drug Discovery Readout to Dissect the PTP1B Enzymatic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

mPEG45-diol molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mPEG45-diol, a bifunctional polyethylene glycol (PEG) derivative increasingly utilized in advanced drug delivery systems and bioconjugation. This document details its physicochemical properties, and potential applications, with a focus on its role in the development of PROTACs and stimuli-responsive nanohydrogels.

Core Properties of this compound

This compound is a hydrophilic linker characterized by a methoxy-terminated polyethylene glycol chain with a hydroxyl group at the opposing terminus. This structure imparts desirable aqueous solubility and biocompatibility, making it a valuable component in complex macromolecular constructs.

| Property | Value | Source |

| Molecular Weight | 2088.49 | [1][2] |

| CAS Number | 122202-39-5 | [1][2][3] |

| Description | A polyether-containing PEG derivative. | [1][2] |

Applications in Advanced Drug Delivery

The unique properties of this compound make it a versatile tool in the field of drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and stimuli-responsive nanocarriers.

PROTAC Linker

This compound can be functionalized for use as a linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the PROTAC molecule.

The general workflow for PROTAC-mediated protein degradation involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

References

The Solubility Profile of mPEG45-diol: A Technical Guide

This guide provides an in-depth overview of the solubility of methoxy-poly(ethylene glycol)-diol with approximately 45 repeating units (mPEG45-diol), a derivative with a molecular weight of about 2088.49 g/mol . This information is crucial for researchers, scientists, and drug development professionals working with this polymer in applications such as PROTAC® linkers, drug delivery systems, and bioconjugation.

Core Concepts in Polymer Solubility

The solubility of a polymer like this compound is governed by the principle "like dissolves like." This means that polymers tend to dissolve in solvents with similar chemical structures and intermolecular forces. Poly(ethylene glycol) (PEG) and its derivatives are known for their hydrophilic nature due to the repeating ether linkages, which can form hydrogen bonds with protic solvents. However, the polymer backbone also possesses nonpolar character, allowing for solubility in certain organic solvents. As the molecular weight of PEG increases, its solubility in water and some organic solvents tends to decrease.[1]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for Polyethylene Glycol 2000 (PEG 2000), a close structural and molecular weight analog, provides a strong reference point. The following table summarizes the available solubility information.

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference(s) |

| Water | 600 g/L (for PEG 2000) | Soluble | [2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | 10 mM (for this compound) | Soluble | [6] |

| Methanol | Not specified | Soluble | [3][7] |

| Ethanol | ~1 mg/mL (for DMG-PEG(2000)) | Soluble | [3][7][8] |

| Dichloromethane (DCM) | Not specified | Soluble | [3][7] |

| Benzene | Not specified | Soluble | [3][7] |

| Acetonitrile | Not specified | Soluble | [3] |

| Diethyl Ether | Not specified | Insoluble | [3][7] |

| Hexane | Not specified | Insoluble | [3][7] |

| Aliphatic Hydrocarbons | Not specified | Insoluble | [2] |

Note: The molecular weight of this compound is approximately 2088.49 g/mol , making PEG 2000 a suitable proxy for its general solubility characteristics.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This protocol is a composite of standard methods for polymer solubility determination.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the selected solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved this compound.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant based on the dilutions and the analytical results.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. labinsights.nl [labinsights.nl]

- 2. usbio.net [usbio.net]

- 3. atamankimya.com [atamankimya.com]

- 4. fishersci.com [fishersci.com]

- 5. jenkemusa.com [jenkemusa.com]

- 6. This compound (HY-400147-100mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 7. barusgolden.com [barusgolden.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of mPEG45-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of methoxy-poly(ethylene glycol)-diol with an average of 45 repeating ethylene glycol units (mPEG45-diol). This document outlines expected spectral data, detailed experimental protocols for sample preparation and data acquisition, and a structural representation to aid in spectral interpretation.

Chemical Structure and NMR Assignments

The chemical structure of this compound consists of a methoxy (CH₃O-) terminal group, a polyethylene glycol (PEG) backbone, and a hydroxyl (-OH) terminal group. The distinct chemical environments of the protons and carbons in this structure give rise to a characteristic NMR spectrum.

Caption: Chemical structure of this compound.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a prominent singlet for the repeating ethylene glycol units and distinct signals for the terminal methoxy and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

| Assignment | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy | CH₃ -O- | ~ 3.38 | Singlet (s) | 3H |

| PEG Backbone | -O-CH₂ -CH₂ -O- | ~ 3.64 | Singlet (s) | ~ 180H (4n) |

| Terminal Methylene | -O-CH₂ -CH₂-OH | ~ 3.70 | Triplet (t) | 2H |

| Hydroxyl Methylene | -O-CH₂-CH₂ -OH | ~ 3.58 | Triplet (t) | 2H |

| Hydroxyl | -O-CH₂-CH₂-OH | Variable (~2-5) | Singlet (s) | 1H |

Note: The large signal from the PEG backbone often appears as a broad singlet due to the overlapping signals of the numerous repeating units.

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum is simpler, with the repeating ethylene glycol carbons dominating the spectrum.

| Assignment | Carbons | Expected Chemical Shift (δ, ppm) |

| Methoxy | C H₃-O- | ~ 59.0 |

| PEG Backbone | -O-C H₂-C H₂-O- | ~ 70.5 |

| Terminal Methylene | -O-C H₂-CH₂-OH | ~ 72.5 |

| Hydroxyl Methylene | -O-CH₂-C H₂-OH | ~ 61.5 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the polymer is readily soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[1] DMSO-d₆ is often advantageous as it can provide a more distinct and less exchange-broadened hydroxyl proton signal.[2][3]

-

Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial containing the sample.[1]

-

Mixing: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.[1]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Shimming: Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all protons for accurate integration, especially for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often acceptable.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integration: For ¹H NMR, integrate the area under each peak. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to each signal. This can be used to confirm the structure and estimate the degree of polymerization.

-

Peak Assignment: Assign the signals in the spectra to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integrations.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural characterization and purity assessment of this compound. By following the detailed protocols and utilizing the reference spectral data provided in this guide, researchers, scientists, and drug development professionals can confidently analyze and interpret the NMR spectra of this important polymer, ensuring its quality and suitability for their applications.

References

A Technical Guide to the Purification of mPEG45-diol via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for purifying methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2088.49 g/mol (mPEG45-diol) using column chromatography. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the purification workflow.

Introduction

Methoxy-poly(ethylene glycol)-diols (mPEG-diols) are important intermediates in the synthesis of various bioconjugates, drug delivery systems, and PROTACs. The purity of these linkers is critical to ensure the homogeneity and efficacy of the final product. Column chromatography is a robust and widely used technique for the purification of PEG derivatives, offering high resolution and scalability. This guide focuses on the application of reversed-phase and size-exclusion chromatography for the purification of this compound.

Purification Strategies for this compound

The primary impurities in a crude this compound sample are typically PEG-diols of varying chain lengths and potentially other structurally related byproducts from the synthesis. The choice of chromatographic technique depends on the nature of these impurities and the desired scale of purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography separates molecules based on their hydrophobicity. In the context of PEG derivatives, it can effectively separate PEG species with different end-groups and even resolve oligomers of different lengths. For this compound, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a gradient of water and a less polar organic solvent like acetonitrile or ethanol.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. This technique is particularly useful for removing high-molecular-weight or low-molecular-weight impurities from the target this compound.

Experimental Protocols

The following are detailed protocols for the analytical and preparative purification of this compound.

Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is designed to assess the purity of a crude this compound sample and to optimize separation conditions for preparative chromatography.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

-

Data acquisition and analysis software

Chromatographic Conditions:

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Mobile Phase A at a concentration of 1-5 mg/mL |

| Detection | ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) |

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol is for the purification of this compound on a larger scale.

Instrumentation:

-

Preparative HPLC system with a fraction collector

-

ELSD, RI, or UV detector (if the molecule has a chromophore)

Chromatographic Conditions:

| Parameter | Description |

|---|---|

| Column | C18 or Polystyrene-divinylbenzene (PS-DVB) preparative column (e.g., 21.2 x 250 mm, 10 µm particle size) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile or Ethanol |

| Gradient | Optimized based on analytical separation; a typical starting point is a linear gradient from 35% to 65% B over 30 minutes. |

| Flow Rate | 10-20 mL/min (depending on column dimensions) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |

| Sample Loading | Dissolve crude this compound in a minimal amount of Mobile Phase A and inject onto the column. The loading amount depends on the column capacity. |

| Fraction Collection | Collect fractions based on the detector signal corresponding to the this compound peak. |

| Post-Purification | Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation. |

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of a crude mPEG sample containing diol impurities, based on literature reports.[1]

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~85% | >98% |

| Diol Impurity Content | ~2.7% | <0.2% |

| Recovery | N/A | >90% |

| Polydispersity Index (PDI) | >1.1 | <1.05 |

Visualizations

Experimental Workflow for this compound Purification

Caption: A flowchart illustrating the key steps in the preparative purification of this compound.

Logical Relationship of Purification Parameters

Caption: A diagram showing the interplay of key parameters affecting the purification of this compound.

Conclusion

The purification of this compound to a high degree of purity is achievable using preparative reversed-phase HPLC. Careful optimization of the chromatographic conditions, including the choice of stationary and mobile phases, gradient profile, and sample loading, is essential for achieving high resolution and recovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and efficient purification processes for mPEG-diol derivatives.

References

Understanding the Polydispersity of mPEG45-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polydispersity of methoxy polyethylene glycol diol with an average of 45 ethylene glycol units (mPEG45-diol), a critical parameter for its application in research, particularly in the fields of drug delivery and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the significance of polydispersity, methods for its determination, and the expected characteristics of high-purity this compound.

Introduction to this compound and Polydispersity

This compound is a hydrophilic polymer belonging to the polyethylene glycol (PEG) family. It possesses a terminal methoxy group and a hydroxyl group, making it a valuable bifunctional linker for various bioconjugation applications. The "45" in its name denotes the average number of ethylene glycol repeating units, leading to an approximate molecular weight of 2000 g/mol . One supplier, MedChemExpress, indicates a molecular weight of 2088.49 for their this compound product (CAS No. 122202-39-5) with a purity of 97.56%.[1][2]

In polymer chemistry, a sample is rarely composed of molecules with a single, exact molecular weight. Instead, it consists of a distribution of chain lengths. Polydispersity is the measure of the heterogeneity of molecular weights within a polymer sample. It is quantified by the Polydispersity Index (PDI) , which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

A PDI value of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. In practice, synthetic polymers are always polydisperse to some extent, exhibiting a PDI greater than 1.0. A lower PDI indicates a narrower molecular weight distribution and a more uniform polymer sample.

The Significance of Low Polydispersity in Drug Development

For applications in drug delivery and the synthesis of complex molecules like PROTACs, a low and well-defined PDI for this compound is crucial for several reasons:

-

Reproducibility: A narrow molecular weight distribution ensures batch-to-batch consistency, leading to more reproducible experimental results and manufacturing processes.

-

Pharmacokinetics: The molecular weight of PEG chains significantly influences the pharmacokinetic properties of a drug, such as its circulation half-life and clearance rate. A low PDI ensures a more predictable and uniform pharmacokinetic profile.

-

Purity and Characterization: A well-defined polymer with a low PDI simplifies the characterization of the final drug conjugate, making it easier to meet stringent regulatory requirements.

-

Biological Activity: A uniform chain length can lead to more consistent biological activity and reduced variability in the therapeutic efficacy of the final product.

Given its intended use in high-precision applications, this compound is expected to have a low PDI, typically below 1.1, approaching monodispersity. However, this must be experimentally verified.

Determination of Polydispersity Index: Experimental Protocol

The primary technique for determining the PDI of polymers like this compound is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates molecules based on their hydrodynamic volume in solution.

Principle of Gel Permeation Chromatography

GPC utilizes a column packed with porous gel beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. By calibrating the column with a series of well-characterized polymer standards of known molecular weights, a calibration curve of log(Molecular Weight) versus retention time can be generated. This allows for the determination of the molecular weight distribution of an unknown sample.

Detailed Experimental Protocol for GPC Analysis of this compound

The following protocol is a synthesized methodology based on established practices for the analysis of low molecular weight PEGs.[3][4][5]

3.2.1. Instrumentation and Materials

-

GPC/SEC System: An HPLC system equipped with a pump capable of delivering a precise and consistent isocratic flow, an autosampler, a column oven, and one or more detectors.[5]

-

Detector: A differential refractive index (dRI) detector is commonly used for PEGs as it provides a universal response for polymers.[6] Other detectors like multi-angle light scattering (MALS) can also be employed for more absolute measurements.

-

Column: A GPC column suitable for the separation of low molecular weight, water-soluble polymers. For PEGs in the molecular weight range of this compound, columns with small particle sizes (e.g., 5 µm) provide good resolution.[3] An example is the Xtimate SEC-120 (5 µm, 7.8x300 mm).[5]

-

Mobile Phase: Ultrapure water is a suitable mobile phase for low molecular weight PEGs.[3][5] The addition of a small amount of salt, such as 0.02 M ammonium acetate, can sometimes improve separation.[4]

-

Calibration Standards: A set of narrow PDI polyethylene glycol (PEG) or polyethylene oxide (PEO) standards covering a molecular weight range that brackets the expected molecular weight of this compound (e.g., 400 to 20,000 g/mol ).[5][7]

-

Sample: High-purity this compound.

3.2.2. Experimental Procedure

-

Preparation of Mobile Phase: Prepare the chosen mobile phase (e.g., ultrapure water) and degas it thoroughly to prevent bubble formation in the system.

-

System Equilibration: Set up the GPC system with the selected column and detector. Purge the system with the mobile phase and allow it to equilibrate at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) until a stable baseline is achieved.[5]

-

Preparation of Calibration Standards: Accurately weigh and dissolve each PEG standard in the mobile phase to create a series of solutions of known concentration (e.g., 1-2 mg/mL). For low molecular weight polymers, concentrations towards the higher end of this range are often used.[5]

-

Preparation of this compound Sample: Prepare a solution of this compound in the mobile phase at a concentration similar to the calibration standards (e.g., 1-2 mg/mL). Ensure complete dissolution; gentle heating may be applied if necessary for PEGs, though this compound should readily dissolve at room temperature.[3] Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.

-

Calibration Run: Inject the prepared PEG standards sequentially into the GPC system, starting with the lowest molecular weight. Record the retention time for each standard.

-

Sample Analysis: Inject the prepared this compound sample into the GPC system and record the chromatogram.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak retention time of each standard against the logarithm of its molecular weight.

-

Using the GPC software, integrate the chromatogram of the this compound sample.

-

The software will use the calibration curve to calculate the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) for the this compound sample.

-

Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn .

-

Data Presentation

The results of the GPC analysis can be summarized in the following tables:

Table 1: GPC Calibration Data for PEG Standards

| PEG Standard (Molecular Weight, g/mol ) | Peak Retention Time (minutes) |

| 400 | 10.32 |

| 1000 | 9.50 |

| 2000 | 8.80 |

| 4000 | 8.10 |

| 6000 | 7.65 |

| 10000 | 7.10 |

| 20000 | 6.08 |

Note: Retention times are hypothetical and for illustrative purposes only. Actual values will depend on the specific GPC system and conditions.

Table 2: Polydispersity Data for this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | To be determined experimentally |

| Weight-Average Molecular Weight (Mw) | To be determined experimentally |

| Polydispersity Index (PDI = Mw/Mn) | To be determined experimentally |

| Expected PDI Range | < 1.1 |

Visualization of Experimental Workflow

The logical flow of determining the polydispersity of this compound can be visualized as follows:

Caption: Workflow for Determining the Polydispersity Index (PDI) of this compound via GPC.

Conclusion

Understanding and controlling the polydispersity of this compound is paramount for its successful application in drug development and other advanced scientific research. A low PDI value, indicative of a narrow molecular weight distribution, ensures the reproducibility, predictability, and ultimately, the efficacy and safety of the final product. Gel Permeation Chromatography (GPC) is the standard method for determining the PDI of this compound, and a well-defined protocol is essential for obtaining accurate and reliable results. For researchers and drug development professionals, verifying the PDI of this compound should be a critical step in the quality control and characterization process.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Thin-layer and gel permeation chromatographic separation of low molecular weight polyethylene glycol oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Polyethylene Glycol by Gel Permeation Chromatography [wayeal-instrument.com]

- 6. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to mPEG45-diol: Commercial Sources, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-45-diol (mPEG45-diol), a bifunctional polymer increasingly utilized in the development of advanced therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, purity specifications, and the experimental protocols for its characterization. Furthermore, it explores its application in the context of targeted protein degradation, focusing on the Bruton's Tyrosine Kinase (BTK) signaling pathway.

Commercial Sources and Physicochemical Properties

This compound is a hydrophilic and flexible linker molecule that offers precise control over the spacing and orientation of conjugated moieties. Several chemical suppliers offer this compound, with purity being a critical parameter for its application in pharmaceutical research.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Catalog Number | Reported Purity (%) | Analytical Method(s) | CAS Number |

| MedChemExpress | HY-400147 | 97.56%[1] | Certificate of Analysis (COA), 1H NMR[1] | 122202-39-5[1] |

| BroadPharm | Varies | High Purity | NMR, HPLC | Not specified |

| JenKem Technology | Varies | High Purity | NMR, GPC | Not specified |

Physicochemical Properties:

Polyethylene glycols (PEGs) are known for their excellent water solubility, biocompatibility, and low immunogenicity.[2][] The physical state of PEGs is dependent on their molecular weight, with lower molecular weight PEGs like this compound existing as viscous liquids or waxy solids.[4] Key properties include:

-

Solubility: Freely soluble in water and many organic solvents such as ethanol, chloroform, and aromatic hydrocarbons.[4]

-

Hygroscopicity: Lower molecular weight PEGs are hygroscopic.[5]

-

Stability: PEGs are generally stable, non-reactive polymers.[5]

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following sections provide representative experimental protocols for its synthesis and purity assessment based on established methods for monodisperse PEG derivatives.

Synthesis of mPEG-diols (Generalized Protocol)

The synthesis of monodisperse mPEG-diols with a defined number of ethylene glycol units can be achieved through a stepwise addition approach on a solid support or via solution-phase iterative methods.[6] A generalized solution-phase approach is outlined below.

Materials:

-

Methoxy-oligo(ethylene glycol) with a terminal protecting group (e.g., dimethoxytrityl, Dmtr) and a terminal leaving group (e.g., tosylate, OTs).

-

Oligo(ethylene glycol) with one free hydroxyl group.

-

Strong base (e.g., sodium hydride, NaH).

-

Anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Deprotection reagent (e.g., mild acid for Dmtr removal).

-

Purification system (e.g., flash chromatography or preparative HPLC).

Procedure:

-

Alkylation: The oligo(ethylene glycol) with a free hydroxyl is dissolved in an anhydrous solvent and deprotonated with a strong base.

-

The protected and activated methoxy-oligo(ethylene glycol) is added to the reaction mixture to initiate the Williamson ether synthesis.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for Dmtr).

-

Purification: The resulting mPEG-diol is purified using flash chromatography on silica gel or preparative HPLC to isolate the desired chain length.

-

Characterization: The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of PEG derivatives by comparing the integral of a signal from the analyte to that of a certified internal standard.[7][8]

Instrumentation and Reagents:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., DMSO-d6, which provides a distinct hydroxyl proton signal).[9]

-

Internal standard of known purity (e.g., maleic anhydride).

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

Data Acquisition: Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for ~1% precision).[7] Ensure a long relaxation delay (at least 7 times the longest T1 of the signals of interest) to allow for full relaxation of all protons.[7]

-

Data Processing: Process the spectrum with minimal line broadening. Carefully phase and baseline correct the spectrum.

-

Analysis: Integrate the characteristic signals of this compound (e.g., the methoxy protons and the terminal CH2OH protons) and the signal of the internal standard.

-

Calculate the purity of this compound using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Puritystandard = Purity of the internal standard

-

Purity and Polydispersity Analysis by Size-Exclusion Chromatography (SEC) / High-Performance Liquid Chromatography (HPLC)

SEC-HPLC is a standard method for determining the molecular weight distribution and purity of polymers.[][11]

Instrumentation and Reagents:

-

HPLC system with a refractive index (RI) or charged aerosol detector (CAD).[12]

-

SEC column suitable for the molecular weight range of this compound (e.g., TSKgel G2000SW XL).[13]

-

Mobile phase (e.g., phosphate-buffered saline or a mixture of water and acetonitrile).[14]

-

PEG standards for calibration.

Protocol:

-

System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Calibration: Inject a series of narrow-distribution PEG standards of known molecular weights to generate a calibration curve (log MW vs. retention time).

-

Sample Analysis: Dissolve a known concentration of this compound in the mobile phase and inject it into the system.

-

Data Analysis: Determine the retention time of the this compound peak and use the calibration curve to calculate its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The purity can be assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Application in Drug Development: A PROTAC Case Study

mPEG linkers are integral to the design of PROTACs, influencing their solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[15][16]

Targeting the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it a key therapeutic target.[20][21]

BTK-Targeting PROTACs with PEG Linkers

Several studies have reported the development of PROTACs that effectively degrade BTK.[15][16] These molecules typically consist of a BTK inhibitor (the "warhead"), a ligand for an E3 ligase (often Cereblon or VHL), and a linker to connect them. The length and composition of the linker are crucial for inducing the formation of a stable ternary complex and subsequent ubiquitination and degradation of BTK.

Table 2: Example of a BTK-Targeting PROTAC with a PEG Linker

| PROTAC Component | Example |

| Warhead (BTK Inhibitor) | GDC-0853 derivative[15] |

| Linker | PEG-based linker[15] |

| E3 Ligase Ligand | Pomalidomide (recruits Cereblon)[15] |

| Biological Activity | Potent BTK degradation (DC50 in the nanomolar range) and inhibition of cell growth in B-cell lymphoma cell lines.[15] |

The use of a PEG linker in these PROTACs enhances their physicochemical properties, leading to improved cellular efficacy.[15]

Visualizing the BTK Signaling Pathway and PROTAC Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the BTK signaling pathway and the mechanism of action of a BTK-targeting PROTAC.

Caption: The BTK signaling pathway in B-cells.

Caption: Mechanism of action for a BTK-targeting PROTAC.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development, particularly for the construction of PROTACs and other complex drug delivery systems. Its well-defined length, hydrophilicity, and biocompatibility make it an attractive linker for modulating the properties of therapeutic molecules. A thorough understanding of its commercial sources, purity, and the methods for its characterization is essential for its successful application in the design of next-generation therapeutics. The continued exploration of PEG linkers of varying lengths, including this compound, will undoubtedly contribute to the advancement of targeted protein degradation and other innovative therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]

- 4. fao.org [fao.org]

- 5. Important Properties of Polyethylene Glycols which make Them Important Products for Pharmaceutical Applications [rimpro-india.com]

- 6. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]

- 18. onclive.com [onclive.com]

- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for mPEG45-diol in the Formulation of Self-Assembling Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol (mPEG) derivatives are widely utilized in the field of nanomedicine to enhance the therapeutic efficacy of various drug formulations. The hydrophilic and biocompatible nature of the PEG chain imparts "stealth" properties to nanoparticles, prolonging their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system. mPEG45-diol, a bifunctional PEG derivative, serves as a versatile building block for the synthesis of amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form core-shell nanoparticles, which are effective carriers for hydrophobic drugs. This document provides detailed application notes and protocols for the formulation of self-assembling nanoparticles using this compound-containing copolymers.

Principle of Self-Assembly

Amphiphilic block copolymers, consisting of a hydrophilic mPEG block and a hydrophobic polymer block (e.g., polylactide (PLA), poly(lactic-co-glycolic acid) (PLGA), or polycaprolactone (PCL)), spontaneously form nanoparticles in an aqueous medium. This process is driven by the hydrophobic effect, where the hydrophobic blocks aggregate to form a core, minimizing their exposure to water, while the hydrophilic mPEG blocks form a protective corona, stabilizing the nanoparticle in the aqueous environment. This core-shell structure is ideal for encapsulating poorly water-soluble drugs within the hydrophobic core.

Caption: Self-assembly of amphiphilic copolymers into core-shell nanoparticles.

Experimental Protocols

I. Synthesis of mPEG-PCL Diblock Copolymer

This protocol describes the synthesis of an amphiphilic diblock copolymer using mPEG-diol as an initiator for the ring-opening polymerization of ε-caprolactone.

Materials:

-

mPEG-diol (average Mn = 2000 g/mol , representing this compound)

-

ε-caprolactone (CL)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Drying of mPEG-diol: Dry the mPEG-diol by azeotropic distillation with toluene to remove any residual water.

-

Polymerization Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the dried mPEG-diol and a predetermined amount of ε-caprolactone monomer in anhydrous dichloromethane.

-

Initiation: Add stannous octoate (as a catalyst) to the solution. The molar ratio of monomer to initiator will determine the final molecular weight of the PCL block.

-

Reaction: Stir the reaction mixture at a specific temperature (e.g., 110-130°C) for a defined period (e.g., 4-24 hours).

-

Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitation: Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

-

Washing: Decant the supernatant and wash the precipitated polymer multiple times with cold diethyl ether to remove unreacted monomers and catalyst.

-

Drying: Dry the purified mPEG-PCL copolymer under vacuum at room temperature for 24-48 hours.

-

Characterization: Characterize the synthesized copolymer using ¹H NMR for chemical structure and composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI).

II. Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This method, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.

Materials:

-

Synthesized mPEG-PCL copolymer

-

Hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Acetone (or other water-miscible organic solvent)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of the mPEG-PCL copolymer and the hydrophobic drug in acetone.

-

Nanoprecipitation: Add the organic solution dropwise into deionized water under moderate magnetic stirring. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.

-

Self-Assembly: Upon dispersion in water, the solvent displacement causes the copolymer to self-assemble into nanoparticles with the drug encapsulated in the hydrophobic core.

-

Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-12 hours) to allow for the complete evaporation of the organic solvent.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess reactants in the supernatant. Alternatively, use dialysis against deionized water.

-

Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C.

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

III. Characterization of Self-Assembled Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

A. Particle Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS).

-

Protocol: Dilute the nanoparticle suspension in deionized water to an appropriate concentration. Measure the hydrodynamic diameter and PDI at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

B. Zeta Potential:

-

Technique: Laser Doppler Velocimetry.

-

Protocol: Dilute the nanoparticle suspension in deionized water. Measure the electrophoretic mobility to determine the surface charge of the nanoparticles.

C. Morphology:

-

Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Protocol: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary. Observe the shape and surface morphology under the microscope.

D. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Protocol:

-

Lyophilize a known amount of the drug-loaded nanoparticle suspension.

-

Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile, DMSO) to disrupt the nanoparticles and release the encapsulated drug.

-

Quantify the amount of drug using a pre-established calibration curve.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

-

Representative Data

The following tables provide representative data for nanoparticles formulated with mPEG-PCL and mPEG-PLGA copolymers, which are analogous to what could be expected from this compound based copolymers.

Table 1: Physicochemical Properties of Blank and Drug-Loaded Nanoparticles

| Copolymer Composition | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) |

| mPEG(2k)-PCL(2k) | None | 125.3 ± 4.1 | 0.15 ± 0.02 | -15.8 ± 1.2 |

| mPEG(2k)-PCL(2k) | Paclitaxel | 142.8 ± 5.6 | 0.18 ± 0.03 | -12.5 ± 0.9 |

| mPEG(5k)-PLGA(15k) | None | 155.2 ± 6.3 | 0.12 ± 0.01 | -20.1 ± 1.5 |

| mPEG(5k)-PLGA(15k) | Curcumin | 168.9 ± 7.1 | 0.14 ± 0.02 | -18.7 ± 1.1 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Loading and Encapsulation Efficiency

| Copolymer Composition | Drug | Initial Drug Loading (%) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| mPEG(2k)-PCL(2k) | Paclitaxel | 10 | 7.8 ± 0.5 | 78.2 ± 4.5 |

| mPEG(5k)-PLGA(15k) | Curcumin | 15 | 11.5 ± 0.8 | 76.7 ± 5.1 |

Data are presented as mean ± standard deviation (n=3).

Signaling Pathways and Cellular Uptake

The formulated nanoparticles are typically taken up by cells through endocytosis. The PEGylated surface can influence the specific endocytic pathway. Once inside the cell, the nanoparticles need to escape the endo-lysosomal pathway to release their therapeutic payload into the cytoplasm.

Caption: Cellular uptake and intracellular trafficking of nanoparticles.

Conclusion

The use of this compound in the synthesis of amphiphilic block copolymers provides a robust platform for the formulation of self-assembling nanoparticles. These nanoparticles offer a promising strategy for the delivery of hydrophobic drugs, enhancing their solubility and potentially improving their pharmacokinetic profile. The protocols and data presented here serve as a comprehensive guide for researchers in the development and characterization of these advanced drug delivery systems. Careful optimization of the copolymer composition and formulation parameters is essential to achieve desired nanoparticle characteristics for specific therapeutic applications.

Application Notes & Protocols: pH-Sensitive mPEG45-Diol Hydrogels for Controlled Drug Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-sensitive hydrogels based on methoxy poly(ethylene glycol) diol with an average of 45 PEG units (mPEG45-diol). These hydrogels are designed to exhibit distinct swelling and drug release characteristics in response to changes in environmental pH, making them promising carriers for targeted drug delivery to specific sites within the body, such as the gastrointestinal tract or tumor microenvironments, which often exhibit a lower pH compared to healthy tissues.[1][2] The protocols outlined below will guide researchers through the process of creating these "smart" hydrogels, loading them with therapeutic agents, and evaluating their performance for controlled drug release applications.

The synthesis strategy involves the functionalization of this compound to introduce polymerizable groups, followed by copolymerization with a pH-sensitive monomer. This approach allows for the formation of a cross-linked, three-dimensional network that can encapsulate and release drugs in a pH-dependent manner.

Materials and Equipment

Materials

-

This compound (average Mn ~2000 g/mol )

-

Methacrylic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Acrylic acid (AA)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

-

Model drug (e.g., Doxorubicin, Vitamin B12)

-

Dialysis tubing (MWCO appropriate for the drug)

-

Deionized (DI) water

Equipment

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Scanning Electron Microscope (SEM)

-

Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC)

-

Rheometer

-

pH meter

-

Shaking incubator

Experimental Protocols

Synthesis of mPEG45-dimethacrylate Macromonomer

This protocol describes the functionalization of this compound with methacrylate groups to render it polymerizable.

Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.5 equivalents) to the solution as a catalyst and acid scavenger.

-

Slowly add methacrylic anhydride (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the resulting product in a minimal amount of DI water and dialyze against DI water for 3 days to remove unreacted reagents.

-

Lyophilize the purified solution to obtain the mPEG45-dimethacrylate macromonomer as a white powder.

-

Confirm the functionalization using FTIR and ¹H NMR spectroscopy.

Preparation of pH-Sensitive Hydrogels

This protocol details the free-radical polymerization of the mPEG45-dimethacrylate macromonomer with acrylic acid to form the pH-sensitive hydrogel.

Protocol:

-

Prepare a precursor solution by dissolving the mPEG45-dimethacrylate macromonomer and acrylic acid in DI water. The ratios can be varied to tune the hydrogel properties (see Table 1).

-

Add APS (initiator) to the precursor solution and vortex to dissolve.

-

Add TEMED (accelerator) to initiate the polymerization reaction.

-

Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.

-

After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to wash away any unreacted monomers and initiators. Change the water frequently for 3 days.

-

The purified hydrogel can be used for subsequent experiments or freeze-dried for storage and characterization.

Characterization of Hydrogels

The pH-sensitive swelling of the hydrogels is a critical parameter to evaluate.

Protocol:

-

Prepare disc-shaped samples of the dried hydrogel of known weight (Wd).

-

Immerse the discs in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37°C.[3]

-

At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

-

Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

-

Plot the swelling ratio as a function of time for each pH.

SEM is used to visualize the porous structure of the hydrogel network.

Protocol:

-

Freeze-dry the swollen hydrogel samples.

-

Fracture the dried samples in liquid nitrogen to expose the internal structure.

-

Mount the fractured samples on stubs and sputter-coat them with a thin layer of gold.

-

Observe the cross-sectional morphology under an SEM.

FTIR, TGA, and DSC are used to confirm the chemical structure and thermal stability of the hydrogels.

Protocol:

-

FTIR: Obtain the FTIR spectra of the starting materials (this compound, acrylic acid) and the final hydrogel to identify characteristic peaks and confirm polymerization.

-

TGA/DSC: Analyze the thermal properties of the hydrogel by heating the sample under a nitrogen atmosphere and recording the weight loss (TGA) and heat flow (DSC) as a function of temperature.[4]

Drug Loading and In Vitro Release

The entrapment method is a common technique for loading drugs into hydrogels.[5]

Protocol:

-

Dissolve the desired amount of the model drug in the precursor solution before adding the initiator and accelerator.

-